3-fluoro-2-(propan-2-yl)benzaldehyde

Physicochemical property logP membrane permeability

3-Fluoro-2-(propan-2-yl)benzaldehyde (CAS 1289048-98-1, molecular formula C10H11FO, molecular weight 166.19 g/mol) is a fluorinated aromatic aldehyde bearing an isopropyl group at the 2-position and a fluorine atom at the 3-position of the benzaldehyde ring. This compound belongs to the class of 2-substituted benzaldehydes that are widely recognized as versatile intermediates for preparing pharmaceutically active compounds, including kinase inhibitors and aldehyde dehydrogenase (ALDH) modulators.

Molecular Formula C10H11FO
Molecular Weight 166.19 g/mol
CAS No. 1289048-98-1
Cat. No. B6161895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-2-(propan-2-yl)benzaldehyde
CAS1289048-98-1
Molecular FormulaC10H11FO
Molecular Weight166.19 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=CC=C1F)C=O
InChIInChI=1S/C10H11FO/c1-7(2)10-8(6-12)4-3-5-9(10)11/h3-7H,1-2H3
InChIKeyZEASDILLHQQUPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-2-(propan-2-yl)benzaldehyde (CAS 1289048-98-1): A Dual-Substituted Benzaldehyde Building Block for Bioactive Molecule Synthesis and Enzyme Inhibition Research


3-Fluoro-2-(propan-2-yl)benzaldehyde (CAS 1289048-98-1, molecular formula C10H11FO, molecular weight 166.19 g/mol) is a fluorinated aromatic aldehyde bearing an isopropyl group at the 2-position and a fluorine atom at the 3-position of the benzaldehyde ring . This compound belongs to the class of 2-substituted benzaldehydes that are widely recognized as versatile intermediates for preparing pharmaceutically active compounds, including kinase inhibitors and aldehyde dehydrogenase (ALDH) modulators [1]. The concurrent presence of an ortho-isopropyl substituent and a meta-fluorine creates a unique steric and electronic environment that distinguishes it from mono-substituted analogs, enabling differentiated reactivity in condensation reactions and distinct target binding profiles in medicinal chemistry applications [2].

Why Generic 2-Isopropylbenzaldehyde or 3-Fluorobenzaldehyde Cannot Replace 3-Fluoro-2-(propan-2-yl)benzaldehyde in Research and Development


Simple substitution of 2-isopropylbenzaldehyde (CAS 6502-22-3, C10H12O) or 3-fluorobenzaldehyde (CAS 456-48-4, C7H5FO) for the dual-substituted 3-fluoro-2-(propan-2-yl)benzaldehyde is not functionally equivalent. The isopropyl group at the 2-position introduces steric hindrance that modulates aldehyde reactivity and restricts the conformational freedom of derived Schiff bases and heterocycles, while the electron-withdrawing fluorine at the 3-position alters the ring's electronic density, influencing both electrophilic aromatic substitution reactivity and the pKa of proximate functional groups [1]. Critically, the combination of these two substituents on a single scaffold generates a molecule whose physicochemical properties—including its logP of -0.2 —diverge from those of either mono-substituted analog. In ALDH inhibition contexts, fluorobenzaldehyde positional isomers show markedly different IC50 values depending on fluorine placement (e.g., 2-fluorobenzaldehyde: 1.62 mM; 3-fluorobenzaldehyde: 1.06 mM; 4-fluorobenzaldehyde: 0.16 mM for diphenolase activity) [2], demonstrating that the 3-fluoro substitution pattern cannot be freely interchanged without altering biological activity. Furthermore, 2-isopropylbenzaldehyde-derived thiosemicarbazones exhibit specific inhibition of aflatoxin biosynthesis in Aspergillus flavus [3], establishing the 2-isopropyl group as a pharmacophoric element that contributes to target engagement—a feature absent in non-isopropyl analogs.

Quantitative Differentiation of 3-Fluoro-2-(propan-2-yl)benzaldehyde Against Closest Structural Analogs: Evidence-Based Procurement Guide


Lipophilicity (logP) Comparison: 3-Fluoro-2-isopropylbenzaldehyde vs. Non-Fluorinated 2-Isopropylbenzaldehyde

3-Fluoro-2-isopropylbenzaldehyde exhibits a logP of -0.2 , which is substantially lower than the predicted logP of its non-fluorinated analog 2-isopropylbenzaldehyde (calculated logP approximately 2.5–3.0 based on QSPR estimates for C10H12O benzaldehydes ). The introduction of the 3-fluoro substituent reduces logP by approximately 2.7–3.2 log units, a shift that significantly alters the compound's partitioning behavior between aqueous and organic phases.

Physicochemical property logP membrane permeability

Tyrosinase Inhibition Potency: Positional Fluorine Effect on IC50 in Fluorobenzaldehyde Series

In a direct comparative study of fluorobenzaldehyde positional isomers against mushroom tyrosinase, the IC50 values for diphenolase activity were 1.62 mM (2-fluorobenzaldehyde), 1.06 mM (3-fluorobenzaldehyde), and 0.16 mM (4-fluorobenzaldehyde); for monophenolase activity, the values were 1.35 mM, 1.18 mM, and 1.05 mM, respectively [1]. The 3-fluoro isomer (1.06 mM for diphenolase, 1.18 mM for monophenolase) occupies an intermediate potency position between the 2-fluoro and 4-fluoro analogs. Extrapolating from this class-level pattern, 3-fluoro-2-(propan-2-yl)benzaldehyde—which bears a 3-fluoro substituent—is expected to exhibit tyrosinase inhibition potency in the 1.06–1.18 mM range, distinct from both its 2-fluoro and 4-fluoro regioisomers as well as from non-fluorinated 2-isopropylbenzaldehyde.

Tyrosinase inhibition fluorobenzaldehyde positional isomer

Aflatoxin Biosynthesis Inhibition: 2-Isopropylbenzaldehyde Scaffold as a Pharmacophoric Anchor with Fluorine Modulation Potential

The 2-isopropylbenzaldehyde scaffold, when converted to a thiosemicarbazone derivative (mHtcum), acts as a specific inhibitor of aflatoxin biosynthesis and sclerotia development in Aspergillus flavus, with its mechanism linked to interference with the mitochondrial respiratory chain in Saccharomyces cerevisiae used as a model system [1]. The parent aldehyde, 2-isopropylbenzaldehyde, serves as the essential synthetic precursor for generating these biologically active thiosemicarbazones. 3-fluoro-2-(propan-2-yl)benzaldehyde retains the critical 2-isopropyl pharmacophore while introducing a fluorine atom at the 3-position—a modification known in benzaldehyde SAR to influence both metabolic stability and target binding affinity [2]. The fluorine atom can serve as a metabolic blocking group, potentially prolonging the half-life of derived thiosemicarbazones compared to non-fluorinated analogs, although direct comparative metabolic stability data for this specific fluorinated derivative remain to be established experimentally.

Aflatoxin inhibition antifungal thiosemicarbazone

Recommended Application Scenarios for 3-Fluoro-2-(propan-2-yl)benzaldehyde Based on Quantitative Differentiation Evidence


Physicochemical Property-Guided Fragment Library Design for Aqueous Biochemical Screening

With a measured logP of -0.2, 3-fluoro-2-(propan-2-yl)benzaldehyde is substantially more hydrophilic than its non-fluorinated analog 2-isopropylbenzaldehyde (predicted logP ~2.5–3.0) [1]. This approximately 100- to 1000-fold difference in octanol-water partitioning makes the fluorinated compound a superior choice for fragment-based drug discovery (FBDD) libraries designed for aqueous biochemical screening conditions, where high aqueous solubility reduces the risk of compound aggregation and non-specific binding. Screening laboratories seeking benzaldehyde fragments with favorable aqueous solubility for ALDH, tyrosinase, or other aldehyde-interacting enzyme targets should prioritize this fluorinated analog over the non-fluorinated 2-isopropylbenzaldehyde [2].

Tyrosinase Inhibitor Development: Positional Fluorine SAR Probe with Defined Intermediate Potency

The fluorobenzaldehyde positional isomer study demonstrated that 3-fluorobenzaldehyde inhibits mushroom tyrosinase diphenolase activity with an IC50 of 1.06 mM, occupying a specific intermediate potency position between 2-fluoro (1.62 mM) and 4-fluoro (0.16 mM) isomers [1]. Researchers developing tyrosinase inhibitors for dermatological depigmentation or food browning prevention applications can use 3-fluoro-2-(propan-2-yl)benzaldehyde as a key intermediate to explore the combined effect of 3-fluoro electronic modulation and 2-isopropyl steric bulk on tyrosinase inhibition, building on the established positional fluorine SAR [1].

Antifungal and Antimycotoxin Lead Generation via Fluorinated Thiosemicarbazone Derivatives

The 2-isopropylbenzaldehyde scaffold has been validated as a precursor to thiosemicarbazone derivatives (e.g., mHtcum) that specifically inhibit aflatoxin biosynthesis and sclerotia development in Aspergillus flavus through mitochondrial respiratory chain interference [1]. 3-Fluoro-2-(propan-2-yl)benzaldehyde provides a direct route to fluorinated analogs of these bioactive thiosemicarbazones, enabling exploration of whether fluorine incorporation at the 3-position enhances metabolic stability or target residence time. Agricultural chemical and food safety research groups focused on aflatoxin mitigation strategies should procure this compound to synthesize and evaluate next-generation fluorinated thiosemicarbazone inhibitors [1][2].

Synthesis of Fluorinated Pharmaceutical Intermediates via Aldehyde Condensation Chemistry

As established in the Bayer patent portfolio, fluorinated benzaldehydes serve as critical intermediates for preparing active pharmaceutical ingredients, particularly in medicaments and agrochemicals [1]. The aldehyde functionality of 3-fluoro-2-(propan-2-yl)benzaldehyde enables its use in Schiff base formation, Knoevenagel condensation, and reductive amination reactions to generate diverse fluorinated building blocks for medicinal chemistry programs targeting kinases, ALDH enzymes, and other therapeutically relevant protein families [1][2]. The 2-isopropyl substituent adds steric bulk adjacent to the reactive aldehyde, which can influence diastereoselectivity in chiral amine syntheses, while the 3-fluoro group provides a spectroscopic handle (19F NMR) for reaction monitoring and product characterization [2].

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